N-butyl-2-chloroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

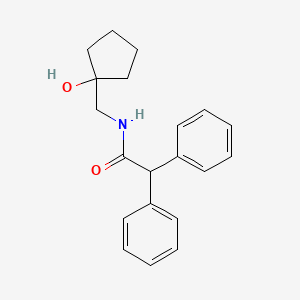

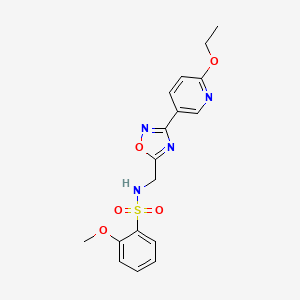

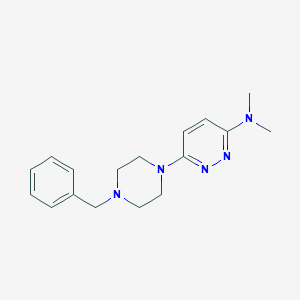

N-butyl-2-chloroaniline, also known by its IUPAC name 4-(tert-Butyl)-2-chloroaniline , is a chemical compound with the molecular formula C10H14ClN . It belongs to the class of aromatic amines and contains both a butyl group and a chlorine atom attached to an aromatic ring .

Synthesis Analysis

The synthesis of N-butyl-2-chloroaniline involves the reaction of 2-chloroaniline (an aromatic amine) with a butylating agent (such as butanol ). The chlorination of the amino group results in the formation of the chloroaniline derivative. The butyl group is then introduced through nucleophilic substitution, leading to the final product .

Molecular Structure Analysis

The molecular structure of N-butyl-2-chloroaniline consists of an aromatic ring (phenyl) with a chlorine atom (Cl ) and a butyl group (C4H9 ) attached to the nitrogen atom. The tert-butyl group (C(CH3)3 ) provides steric hindrance, affecting the compound’s reactivity and physical properties .

Chemical Reactions Analysis

- Hofmann Rearrangement : Transformation into primary amines via reaction with hypochlorite and subsequent rearrangement .

Physical And Chemical Properties Analysis

科学的研究の応用

Online Spectroscopy in Chemical Processes : The synthesis of 2-chloroaniline, a compound closely related to N-butyl-2-chloroaniline, was investigated using online spectroscopic methods like FTIR/Raman. These methods are crucial for understanding reaction mechanisms and optimizing chemical processes due to their efficiency and safety advantages over traditional offline analysis (Wiss & Zilian, 2003).

Analytical Chemistry in Consumer Products : A study utilized ionic liquids for the improved separation and quantization of aromatic amines, including 2-chloroaniline, found in consumer products like hair dyes. This research highlights the role of advanced analytical techniques in ensuring consumer safety and product quality (Lizier & Zanoni, 2012).

Hydrogen Bonding Studies in Chemistry : Research on 2-chloroaniline, closely related to N-butyl-2-chloroaniline, utilized Density Functional Theory (DFT) to study hydrogen bonding interactions with carboxylic acids. This type of research is significant for understanding molecular interactions and designing new compounds with desired properties (Sekhar et al., 2015).

Environmental Chemistry and Pollution Control : Studies on the degradation of chloroaniline compounds, including 2-chloroaniline, in environmental samples like water, emphasize the importance of understanding and mitigating the environmental impact of chemical pollutants. Advanced techniques like ionizing radiation have been explored for effective pollutant removal (Wang & Wang, 2021).

Synthesis and Catalysis in Organic Chemistry : Research into the synthesis of N-H carbazoles from 2-chloroanilines highlights the role of N-butyl-2-chloroaniline in synthesizing valuable organic compounds. This research contributes to the development of methodologies for synthesizing complex organic molecules (Bedford & Betham, 2006).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-butyl-2-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRWSALKDLMPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)

![5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618201.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)